
N,N,O-Tribenzyl-D-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N,N,O-Tribenzyl-D-serine typically involves the protection of the amino and hydroxyl groups of D-serine followed by benzylation. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydroxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
化学反応の分析
N,N,O-Tribenzyl-D-serine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
N,N,O-Tribenzyl-D-serine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of N,N,O-Tribenzyl-D-serine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, which can lead to various physiological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmission and synaptic plasticity .
類似化合物との比較
N,N,O-Tribenzyl-D-serine can be compared with other similar compounds such as:
D-serine: A neuromodulator that acts on glutamate-bound N-methyl-D-aspartate receptors.
N,N-Dibenzyl-D-serine: Similar in structure but with only two benzyl groups.
O-Benzyl-D-serine: Contains a single benzyl group attached to the serine molecule.
The uniqueness of this compound lies in its three benzyl groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
1798838-54-6 |
|---|---|
分子式 |
C24H25NO3 |
分子量 |
375.468 |
IUPAC名 |
(2R)-2-(dibenzylamino)-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C24H25NO3/c26-24(27)23(19-28-18-22-14-8-3-9-15-22)25(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,26,27)/t23-/m1/s1 |
InChIキー |
YJYZRGIVWMUIMJ-HSZRJFAPSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(COCC3=CC=CC=C3)C(=O)O |
同義語 |
(R)-2-[Bis(phenylmethyl)amino]-3-(phenylmethoxy)-1-propanoic Acid Phenylmethyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


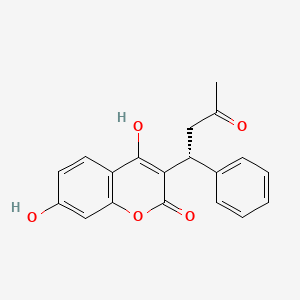
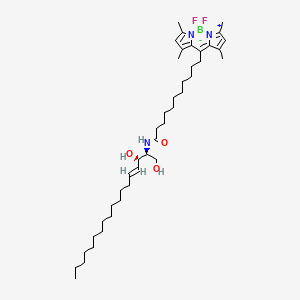
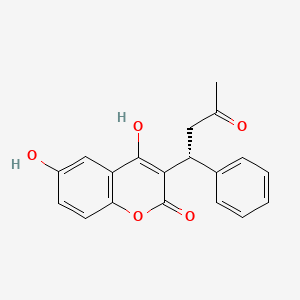
![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)


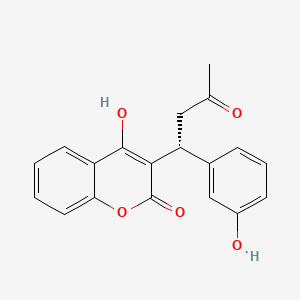
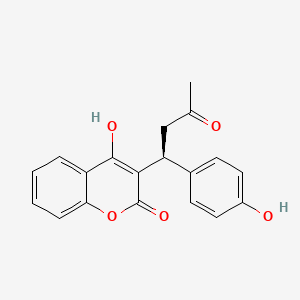
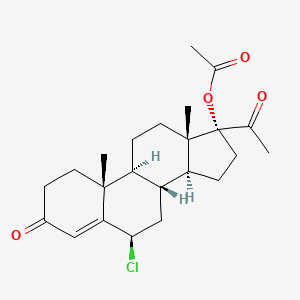

![5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B590343.png)
